2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid
Description
2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid is a branched dipeptide derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a terminal carboxylic acid group. Its structure comprises two 3-methylbutanamido residues linked via an amide bond, with the Boc group serving as a protective moiety for the α-amino group during peptide synthesis. This compound is primarily utilized as an intermediate in solid-phase peptide synthesis (SPPS) due to the Boc group’s stability under basic conditions and selective cleavage under acidic conditions .
Properties
IUPAC Name |
3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-8(2)10(17-14(21)22-15(5,6)7)12(18)16-11(9(3)4)13(19)20/h8-11H,1-7H3,(H,16,18)(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABAURSJXMCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Strategies for Amino Group Functionalization
The tert-butoxycarbonyl (Boc) group serves as a critical protecting moiety for amines in peptide synthesis, ensuring regioselectivity during subsequent reactions. In the context of 2-(2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid, the Boc group is introduced to the primary amine of 2-amino-3-methylbutanoic acid prior to amide bond formation.
Boc Anhydride-Mediated Protection
The most widely reported method involves reacting 2-amino-3-methylbutanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system. As detailed in CN102020589B, optimal conditions utilize a 1:1.2 molar ratio of amino acid to Boc anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 hours, achieving >95% conversion. The Boc-protected intermediate, 2-(tert-butoxycarbonylamino)-3-methylbutanoic acid, is isolated via aqueous workup and recrystallization from ethyl acetate/hexane.
Alternative Protecting Group Considerations
While the Boc group dominates industrial syntheses, patents such as CN113004227A note the compatibility of other urethane-protecting groups (e.g., Fmoc, Cbz) for specialized applications. However, the Boc group’s stability under acidic conditions and ease of removal with trifluoroacetic acid (TFA) make it preferable for multi-step syntheses.
Activation of the Carboxylic Acid for Amide Bond Formation
Following Boc protection, the carboxylic acid of 2-(tert-butoxycarbonylamino)-3-methylbutanoic acid must be activated to facilitate nucleophilic attack by the amine of 3-methylbutanoic acid. Two primary activation strategies are employed:
Active Ester Formation with Substituted Phenols
As per CN113004227A, the Boc-protected acid is condensed with p-nitrophenol or pentafluorophenol using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP). This generates a highly reactive p-nitrophenyl or pentafluorophenyl ester intermediate. For example, a 1:1.5 molar ratio of acid to p-nitrophenol with 1.2 equivalents of EDC in DCM yields the active ester in 85–90% efficiency.
Mixed Anhydride Approach
An alternative method from CN103058888A employs ethyl chloroformate to form a mixed anhydride. Under inert conditions, the Boc-protected acid is treated with ethyl chloroformate (1.1 equivalents) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at -15°C. The resultant mixed anhydride reacts directly with 3-methylbutanoic acid’s amine, avoiding isolation of the intermediate.
Table 1: Comparison of Carboxylic Acid Activation Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Active Ester | EDC, p-nitrophenol, DMAP | DCM | 0–25°C | 85–90 | |
| Mixed Anhydride | Ethyl chloroformate, NMM | THF | -15°C | 75–80 |
Amide Bond Formation and Coupling Techniques
The coupling of activated Boc-protected acid with 2-amino-3-methylbutanoic acid represents the pivotal step in synthesizing the target compound. Industrial-scale processes prioritize atom economy and minimal racemization.
Nucleophilic Displacement with Active Esters
The p-nitrophenyl active ester reacts with 2-amino-3-methylbutanoic acid in DCM or dimethylformamide (DMF) at ambient temperature. Catalytic DMAP (0.1–0.2 equivalents) accelerates the reaction, achieving completion within 4–6 hours. Post-reaction, the p-nitrophenol byproduct is removed via alkaline extraction, and the crude product is purified by silica gel chromatography.
Schlenk-Type Techniques for Moisture Sensitivity
CN103058888A discloses a Schlenk-line protocol for moisture-sensitive couplings. Under nitrogen, the mixed anhydride is treated with 3-methylbutanoic acid’s amine in THF at -78°C, followed by gradual warming to room temperature. This minimizes epimerization, preserving the stereochemical integrity of the chiral centers.
Work-up and Purification Strategies
Aqueous Extraction and Solvent Removal
Post-coupling, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃, and brine. Rotary evaporation under reduced pressure yields the crude product, which is typically contaminated with residual coupling reagents.
Industrial-Scale Optimization and Green Chemistry
Solvent Recycling and Catalysis
Recent advances emphasize solvent recovery systems, particularly for DCM and THF. CN113004227A implements a closed-loop distillation process, reducing solvent waste by 40%. Additionally, immobilized DMAP catalysts enable reagent recycling, lowering production costs.
Enzymatic Resolution for Stereochemical Control
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Boc-L-Valine, methyl iodide, sodium hydride.
Products: Boc-N-Me-Val-OH.
-
Peptide Synthesis:
Reagents: Boc-L-Valine, various amino acids.
Conditions: Solid-phase peptide synthesis using Boc as a protecting group.
Products: Peptides with Boc-protected amino acid residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: BOC-VAL-VAL-OH is widely used in the synthesis of peptides, serving as a protecting group for amino acids.
Biology:
Protein Engineering: The compound is used in the modification and synthesis of proteins for research purposes.
Medicine:
Drug Development: BOC-VAL-VAL-OH is utilized in the development of prodrugs to enhance solubility and permeability.
Industry:
Chemical Manufacturing: The compound is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
Mechanism:
Protecting Group: BOC-VAL-VAL-OH acts as a protecting group for the amino group in amino acids, preventing unwanted reactions during peptide synthesis.
Molecular Targets: The compound targets the amino group of amino acids, forming a stable carbamate linkage that can be removed under acidic conditions.
Comparison with Similar Compounds
Key Observations :
- Backbone Variations: The target compound’s 3-methylbutanoic acid terminus contrasts with analogs featuring acetic acid (lower MW, ) or hydroxypropanoate groups (enhanced polarity, ).
- Protecting Groups: Boc-protected derivatives (e.g., ) are favored in SPPS for acid-labile protection, whereas Z-protected analogs (e.g., ) require hydrogenolysis for deprotection, limiting their utility in hydrogen-sensitive reactions.
- Substituent Effects : Methoxy or hydroxy groups (e.g., ) introduce steric and electronic modifications, affecting solubility and coupling efficiency.
Physicochemical Properties
- Solubility: Branched alkyl chains (e.g., 3-methylbutanoic acid) reduce aqueous solubility compared to straight-chain analogs like 2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)acetic acid . Hydroxypropanoate derivatives (e.g., ) exhibit higher polarity and improved solubility in polar solvents.
- Stability : Boc-protected compounds are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Z-protected analogs are susceptible to catalytic hydrogenation . Methoxy-substituted derivatives (e.g., ) may exhibit enhanced stability against enzymatic degradation.
Biological Activity
2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid, commonly referred to as a tert-butoxycarbonyl (Boc) protected amino acid derivative, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple functional groups that may influence its interactions within biological systems.
- Molecular Formula : C15H28N2O5
- Molecular Weight : 316.40 g/mol
- CAS Number : 69209-73-0
The compound's structure consists of a tert-butoxycarbonyl group, an amine, and a branched amino acid backbone, which are critical for its biological function.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its role as a prodrug and its interactions with various enzymes and cellular pathways. The following sections summarize the key findings related to its biological activity.
Enzyme Inhibition
One of the prominent areas of research involves the compound's ability to inhibit specific enzymes. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of N-methyltransferases (NNMT), which are implicated in various metabolic processes and diseases, including cancer:
- Inhibition Potency : The compound has demonstrated IC50 values in the nanomolar range against NNMT, indicating strong inhibitory activity .
- Mechanism of Action : The presence of polar functional groups enhances binding affinity to the enzyme active site, although it may also reduce cellular permeability .
Cellular Activity
Despite its potent biochemical inhibition, cellular activity can be limited due to poor membrane permeability associated with the compound's polar nature:
- Cellular Assays : In vitro studies have shown that while the compound exhibits strong enzyme inhibition at high concentrations (≥100 µM), it does not translate effectively into antiproliferative effects against cancer cell lines at lower concentrations .
- Prodrug Strategies : To enhance cellular uptake, prodrug formulations have been developed that modify polar groups to improve membrane permeability without sacrificing enzymatic activity .
Case Studies
Several case studies have reported on the biological activity of related compounds and their derivatives:
- NNMT Inhibition Study :
-
Anticancer Activity Assessment :
- Objective : Evaluate the anticancer properties in various human cell lines.
- Results : While some derivatives showed promise in enzyme inhibition, their overall cytotoxicity was limited compared to traditional chemotherapeutics, suggesting further optimization is necessary for clinical applications .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the optimal methods for introducing and removing the Boc (tert-butoxycarbonyl) protecting group in the synthesis of this compound?
Answer:
The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or dimethylaminopyridine (DMAP) under anhydrous conditions (e.g., dichloromethane solvent) . Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (1–4 hours, room temperature), followed by neutralization and purification via column chromatography . Ensure inert atmospheres (argon/nitrogen) to prevent side reactions during protection .
Advanced Question: How can researchers resolve discrepancies in reported yields for solid-phase peptide synthesis (SPPS) involving this compound?
Answer:
Yield inconsistencies often arise from variations in coupling reagents (e.g., HBTU vs. DCC), solvent polarity, or steric hindrance from the compound’s branched alkyl groups. To address this:
- Optimize coupling conditions : Use DMF as a solvent with 1-hydroxybenzotriazole (HOBt) to enhance reactivity .
- Monitor reaction progress : Employ real-time HPLC to assess coupling efficiency and adjust equivalents of activated amino acids .
- Purify intermediates : Use preparative HPLC or size-exclusion chromatography to isolate high-purity intermediates before subsequent steps .
Basic Question: What analytical techniques are recommended for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Boc-group integrity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) evaluates purity (>95%) and monitors deprotection .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight and detects side products (e.g., incomplete deprotection) .
Advanced Question: What strategies mitigate stereochemical challenges during synthesis of the compound’s chiral centers?
Answer:
- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., L-valine derivatives) to enforce stereochemical control .
- Asymmetric catalysis : Employ palladium-catalyzed couplings or enzymatic resolution for enantiomerically pure intermediates .
- X-ray crystallography : Validate stereochemistry post-synthesis; bulky Boc groups stabilize crystal lattices, aiding structural resolution .
Safety Question: What precautions are necessary given the compound’s toxicity profile?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during TFA-mediated deprotection to avoid inhaling corrosive vapors (H335) .
- First aid : For accidental ingestion (H302), administer activated charcoal and seek immediate medical attention .
Advanced Question: How do steric effects from the Boc group influence the compound’s crystallographic structure?
Answer:
The Boc group’s tert-butyl moiety introduces steric bulk, which:
- Distorts bond angles : Observed in X-ray structures (e.g., C–C–N angles reduced by 5–10° due to van der Waals repulsion) .
- Reduces conformational flexibility : Stabilizes extended β-sheet conformations in peptide backbones, confirmed via single-crystal diffraction .
- Impacts solubility : Hydrophobic Boc groups necessitate polar aprotic solvents (e.g., DMSO) for crystallization .
Advanced Question: How should researchers address conflicting data on the compound’s stability under basic conditions?
Answer:
- pH-dependent studies : Conduct stability assays in buffers (pH 7–12) to identify degradation thresholds. Boc groups hydrolyze above pH 10, releasing CO₂ and tert-butanol .
- Controlled experiments : Compare LC-MS profiles of samples stored in aqueous NaOH (0.1–1M) vs. neutral conditions to quantify degradation .
- Alternative protection : For basic reaction steps, replace Boc with Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile but acid-stable .
Basic Question: What purification methods are effective for isolating this compound post-synthesis?
Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (30–70% ethyl acetate) to separate Boc-protected intermediates .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to obtain crystalline product .
- Ion-exchange chromatography : For deprotected forms, employ DEAE-cellulose columns with NaCl gradients (0.1–1.0M) .
Advanced Question: How does the compound’s logP value influence its application in membrane permeability studies?
Answer:
- Calculated logP : ~2.5 (via ChemDraw), indicating moderate hydrophobicity. This facilitates passive diffusion across lipid bilayers .
- Experimental validation : Perform parallel artificial membrane permeability assays (PAMPA) at pH 7.4 to simulate physiological conditions .
- Structural analogs : Compare with derivatives (e.g., benzyloxycarbonyl variants) to correlate substituent effects with permeability .
Advanced Question: What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?
Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and activation energies for reactions with amines/thiols .
- Molecular docking : Simulate interactions with proteases to predict cleavage sites in peptide conjugates .
- Hammett analysis : Quantify electronic effects of substituents (e.g., methyl vs. methoxy) on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
